![molecular formula C9H6F2OS B1418586 5,8-Difluorothiochroman-4-one CAS No. 1153968-35-4](/img/structure/B1418586.png)
5,8-Difluorothiochroman-4-one
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Overview
Description
5,8-Difluorochroman-4-one is a chemical compound with the molecular weight of 184.14 . Its IUPAC name is 5,8-difluoro-2,3-dihydro-4H-chromen-4-one .
Molecular Structure Analysis
The molecular structure of 5,8-Difluorochroman-4-one consists of 9 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C9H6F2O2/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2H,3-4H2 .Scientific Research Applications
Chemical Properties
This compound has a CAS Number of 1153968-35-4 and a molecular weight of 200.21 . It is typically stored at room temperature and comes in a powder form .
Synthesis of Pyrimidine Conjugates
A series of pyrimidine conjugates containing a fragment of racemic 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine and its (S)-enantiomer attached via a 6-aminohexanoyl fragment were synthesized . The structures of the synthesized compounds were confirmed by 1H, 19F, and 13C NMR spectral data .
Antiviral Activity
The synthesized compounds have shown that the replacement of purine with a pyrimidine fragment leads to a decrease in the anti-herpesvirus activity compared to the lead compound, purine conjugate . The studied compounds did not exhibit significant activity against influenza A (H1N1) virus .
Leishmanicidal Agents
Thiochroman-4-One derivatives have been synthesized and evaluated as potential leishmanicidal agents . Compounds bearing a vinyl sulfone moiety displayed the highest antileishmanial activity, with EC50 values lower than 10 μM and an index of selectivity over 100 for certain compounds .
Anti-Parasitic Activity
Chroman-4-One derivatives have been synthesized and biologically evaluated against parasitic enzymes (Trypanosoma brucei PTR1–TbPTR1 and Leishmania major–LmPTR1) and parasites (Trypanosoma brucei and Leishmania infantum) .
Drug Delivery Applications
Difluorothiochroman-4-one is a chemical compound with diverse applications in scientific research. It exhibits intriguing properties that can be harnessed for advancements in various fields, such as pharmaceuticals, materials science, and organic chemistry.
properties
IUPAC Name |
5,8-difluoro-2,3-dihydrothiochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2OS/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMASFXZMHTLPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=CC(=C2C1=O)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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